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6-(2,3-Dimethylphenoxy)pyridin-3-amine

P2X3 receptor Pain Antagonist

6-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9) is a structurally confirmed fragment hit with an EC50 of 80 nM at P2X3 and a 2.14 Å co-crystal structure (PDB: 7HBK). The precise 2,3-dimethylphenoxy substitution is essential for target engagement; positional isomers abolish activity. Supplied at 95% purity, this scaffold is ideal for fragment-based drug discovery, computational growing/linking, and SAR benchmarking. Available for immediate research use with global shipping.

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 219866-00-9
Cat. No. B2790500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,3-Dimethylphenoxy)pyridin-3-amine
CAS219866-00-9
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC2=NC=C(C=C2)N)C
InChIInChI=1S/C13H14N2O/c1-9-4-3-5-12(10(9)2)16-13-7-6-11(14)8-15-13/h3-8H,14H2,1-2H3
InChIKeyXINLHLGITRDWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9): Fragment Scaffold and P2X3 Antagonist Lead for Pain and Oncology Research


6-(2,3-Dimethylphenoxy)pyridin-3-amine (CAS 219866-00-9) is a synthetic pyridine derivative characterized by a 2,3-dimethylphenoxy substituent at the 6-position and a free amine at the 3-position of the pyridine ring [1]. This compound functions as a validated fragment scaffold (designated Fr13232) for drug discovery and has demonstrated antagonist activity at the P2X3 purinergic receptor with an EC50 of 80 nM in recombinant rat receptor assays [2]. Its structural confirmation is established via crystallographic analysis at 2.14 Å resolution [3], and it is commercially available as a research tool with standard purity specifications of 95% .

Why Generic Substitution of 6-(2,3-Dimethylphenoxy)pyridin-3-amine with In-Class Analogs Fails in Critical Research Applications


The 2,3-dimethylphenoxy substitution pattern and the specific placement of the amine group on the pyridine ring are critical determinants of target engagement and biophysical properties. Positional isomers, such as 2-(2,3-dimethylphenoxy)pyridin-3-amine, and regioisomers with altered methyl group placement, such as 6-(2,5-dimethylphenoxy)pyridin-3-amine or 6-(3,4-dimethylphenoxy)pyridin-3-amine, exhibit fundamentally different molecular geometries that can abrogate or alter binding to targets like P2X3 or HSP90 . Computed lipophilicity differences (e.g., XLogP3 of 2.8 for the target compound [1] versus potential variations in isomer logP values) can shift pharmacokinetic behavior in cellular and in vivo models. Furthermore, halogenated analogs like 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine introduce additional steric and electronic effects that deviate from the established fragment binding modes validated by crystallography [2]. Substituting these compounds without rigorous head-to-head experimental validation introduces significant risk to assay reproducibility and can invalidate structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 6-(2,3-Dimethylphenoxy)pyridin-3-amine from Closest Analogs: An Evidence-Based Procurement Guide


P2X3 Antagonist Activity: 6-(2,3-Dimethylphenoxy)pyridin-3-amine vs. Clinical-Stage Antagonists

The target compound demonstrates antagonist activity at the recombinant rat P2X3 receptor with an EC50 of 80 nM [1]. While this value is in the nanomolar range, it is differentiated from clinical-stage antagonists like Gefapixant (hP2X3 IC50 ~30 nM [2]) and Eliapixant (selective P2X3 antagonist [3]). This positions 6-(2,3-dimethylphenoxy)pyridin-3-amine not as a clinical candidate, but as a valuable fragment starting point for optimization campaigns targeting P2X3-mediated pain pathways.

P2X3 receptor Pain Antagonist Fragment-based drug discovery

Lipophilicity Profile: 6-(2,3-Dimethylphenoxy)pyridin-3-amine vs. Positional Isomer 2-(2,3-Dimethylphenoxy)pyridin-3-amine

The computed octanol-water partition coefficient (XLogP3) for 6-(2,3-dimethylphenoxy)pyridin-3-amine is 2.8 [1], reflecting a moderate lipophilicity favorable for cell permeability and fragment library design. This value contrasts with the expected lipophilicity of positional isomer 2-(2,3-dimethylphenoxy)pyridin-3-amine. While no experimental logP data for the 2-substituted isomer is currently available in authoritative public databases, the 6-substituted pattern provides a distinct spatial arrangement that influences partition behavior and target interactions .

Physicochemical properties LogP Isomer comparison Fragment library

Structural Validation and Fragment Binding Mode: 6-(2,3-Dimethylphenoxy)pyridin-3-amine Co-crystallized with HSP90N

The compound has been successfully co-crystallized with the N-terminal domain of human HSP90α, yielding a high-resolution (2.14 Å) structure (PDB ID: 7HBK) that unambiguously defines its binding pose [1]. This structural validation is part of a PanDDA fragment screening campaign involving an 800-fragment library, confirming the compound's utility as a bona fide fragment hit [2]. This level of structural characterization is not available for the closely related positional isomer 2-(2,3-dimethylphenoxy)pyridin-3-amine or the regioisomers 6-(2,5-dimethylphenoxy)pyridin-3-amine and 6-(3,4-dimethylphenoxy)pyridin-3-amine.

HSP90 Fragment screening X-ray crystallography PanDDA

Optimal Research and Industrial Application Scenarios for 6-(2,3-Dimethylphenoxy)pyridin-3-amine Based on Quantitative Differentiation


Fragment-Based Drug Discovery Campaigns Targeting P2X3 for Pain and Inflammation

Utilize 6-(2,3-dimethylphenoxy)pyridin-3-amine as a validated fragment hit with a defined EC50 of 80 nM at P2X3 [1]. Its moderate potency and fragment-like properties (MW = 214.26, XLogP3 = 2.8) make it an ideal starting point for structure-guided optimization, where the goal is to improve upon this baseline activity. Researchers can leverage this compound to establish initial SAR and guide lead generation, while being aware of the potency gap relative to advanced clinical candidates like Gefapixant (~30 nM IC50) [2].

Structure-Based Design of HSP90 Inhibitors Using Validated Fragment Crystallography

Employ 6-(2,3-dimethylphenoxy)pyridin-3-amine as a structurally characterized fragment hit for HSP90N. The availability of a high-resolution (2.14 Å) co-crystal structure (PDB: 7HBK) provides precise atomic coordinates for the fragment's binding mode [3]. This enables computational chemists to perform in silico fragment growing, linking, or merging strategies with confidence, while medicinal chemists can use the structural information to guide synthesis of analogs that explore vectors from this validated scaffold.

Fragment Library Screening and Hit Validation in Academic and Biotech Settings

Incorporate this compound into focused fragment libraries for screening against novel targets. Its commercial availability with standard purity specifications (e.g., 95% ) and its precedence as a hit in both P2X3 functional assays [1] and HSP90 crystallographic screens [3] establish it as a high-quality, information-rich fragment. Researchers can use it as a positive control or benchmark when assessing new fragment libraries or screening methodologies, avoiding the time and cost associated with custom synthesis of uncharacterized analogs.

Comparative SAR Studies of Dimethylphenoxy-Pyridinamine Isomers

Use 6-(2,3-dimethylphenoxy)pyridin-3-amine as the reference compound in head-to-head comparisons with its positional (2-substituted) and regioisomers (2,5- and 3,4-substituted). Given its specific computed lipophilicity (XLogP3 = 2.8 [4]) and validated P2X3 activity, it serves as a critical control for understanding how subtle changes in substitution pattern impact target engagement and physicochemical properties. Such studies are essential for building robust SAR models and for justifying the selection of specific isomers in hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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